Cas no 521275-90-1 (4-(prop-1-en-2-yl)oxan-4-ol)
4-(prop-1-en-2-yl)oxan-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(prop-1-en-2-yl)oxan-4-ol
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- Inchi: 1S/C8H14O2/c1-7(2)8(9)3-5-10-6-4-8/h9H,1,3-6H2,2H3
- InChI Key: SAOOWKRLMCLCOU-UHFFFAOYSA-N
- SMILES: C1OCCC(C(C)=C)(O)C1
4-(prop-1-en-2-yl)oxan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524560-5mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524560-10mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B524560-50mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 50mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-152838-50mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 95.0% | 50mg |
$129.0 | 2023-09-26 | |
| Enamine | EN300-152838-100mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 95.0% | 100mg |
$193.0 | 2023-09-26 | |
| Enamine | EN300-152838-250mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 95.0% | 250mg |
$275.0 | 2023-09-26 | |
| Enamine | EN300-152838-500mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 95.0% | 500mg |
$434.0 | 2023-09-26 | |
| Enamine | EN300-152838-1000mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 95.0% | 1000mg |
$556.0 | 2023-09-26 | |
| Enamine | EN300-152838-2500mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 95.0% | 2500mg |
$1091.0 | 2023-09-26 | |
| Enamine | EN300-152838-5000mg |
4-(prop-1-en-2-yl)oxan-4-ol |
521275-90-1 | 95.0% | 5000mg |
$1613.0 | 2023-09-26 |
4-(prop-1-en-2-yl)oxan-4-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-(prop-1-en-2-yl)oxan-4-ol
Introduction to 4-(prop-1-en-2-yl)oxan-4-ol (CAS No. 521275-90-1)
4-(prop-1-en-2-yl)oxan-4-ol, identified by the chemical abstracts service number 521275-90-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This oxanol derivative, characterized by its propenyl substituent on the tetrahydropyran ring, has garnered attention due to its structural uniqueness and potential biological activities. The compound’s molecular structure, featuring a hydroxyl group at the 4-position of the oxane ring and an allyl group at the 1-position, positions it as a versatile intermediate in synthetic chemistry and a candidate for further pharmacological exploration.
The synthesis of 4-(prop-1-en-2-yl)oxan-4-ol involves intricate organic transformations that highlight the compound’s synthetic utility. The introduction of the propenyl group via aldol condensation or similar reactions allows for further functionalization, making it a valuable building block in drug discovery. Recent advancements in catalytic methods have enabled more efficient and selective synthesis routes, reducing byproduct formation and improving yields. These developments are particularly relevant in industrial-scale production where cost-effectiveness and environmental sustainability are paramount.
From a biological perspective, 4-(prop-1-en-2-yl)oxan-4-ol has been investigated for its potential roles in medicinal chemistry. The oxanol moiety is known to influence molecular interactions with biological targets, making it a promising scaffold for developing new therapeutic agents. Studies have suggested that derivatives of this compound may exhibit properties such as enzyme inhibition or receptor binding affinity. For instance, modifications at the hydroxyl or propenyl positions could alter the compound’s pharmacokinetic profile, enhancing its bioavailability or metabolic stability.
Recent research has also explored the use of 4-(prop-1-en-2-yl)oxan-4-ol in the development of novel agrochemicals. The structural features of this compound make it suitable for designing molecules that interact with plant growth regulators or pests. By leveraging its reactivity, researchers have synthesized analogs that demonstrate improved efficacy and reduced environmental impact compared to traditional agrochemicals. This aligns with global trends toward sustainable agriculture, where innovative chemical solutions are essential.
The analytical characterization of 4-(prop-1-en-2-yl)oxan-4-ol (CAS No. 521275-90-1) is another critical aspect of its study. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are routinely employed to confirm its identity and purity. These techniques provide detailed insights into the compound’s molecular structure, enabling researchers to validate synthetic pathways and assess sample quality. Additionally, chromatographic methods such as high-performance liquid chromatography (HPLC) are used for purification and quantification purposes.
In conclusion, 4-(prop-1-en-2-yl)oxan-4-ol represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for innovative drug design and sustainable agricultural practices. As research continues to uncover new possibilities, this molecule is poised to play a significant role in advancing chemical science and addressing global challenges.
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